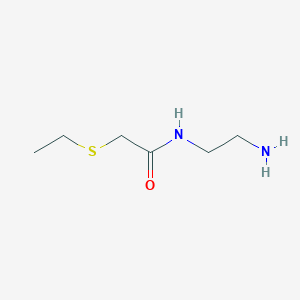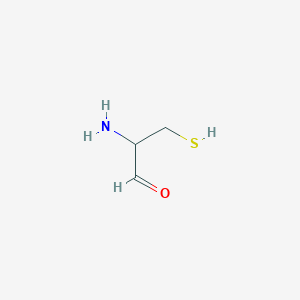
2-Amino-3-sulfanylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-sulfanylpropanal is an organic compound with the molecular formula C3H7NOS It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by an amino group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-sulfanylpropanal can be achieved through several methods. One common approach involves the reaction of 3-chloropropanal with ammonia and hydrogen sulfide. The reaction typically occurs under mild conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-sulfanylpropanal undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-sulfanylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-sulfanylpropanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-mercaptopropanoic acid: Similar structure but with a carboxyl group instead of an aldehyde group.
2-Amino-3-hydroxypropanal: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-Amino-3-sulfanylpropanal is unique due to the presence of both an amino group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
170454-95-2 |
|---|---|
Fórmula molecular |
C3H7NOS |
Peso molecular |
105.16 g/mol |
Nombre IUPAC |
2-amino-3-sulfanylpropanal |
InChI |
InChI=1S/C3H7NOS/c4-3(1-5)2-6/h1,3,6H,2,4H2 |
Clave InChI |
BOTPEONKTLJMSH-UHFFFAOYSA-N |
SMILES canónico |
C(C(C=O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


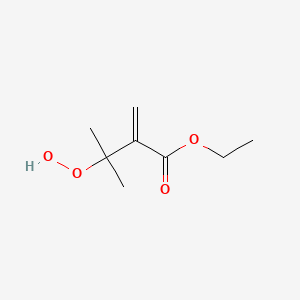
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
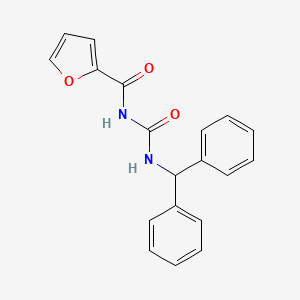
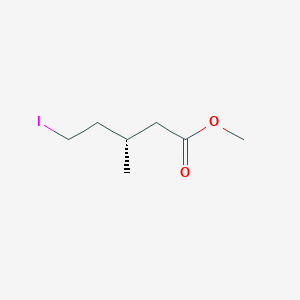
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
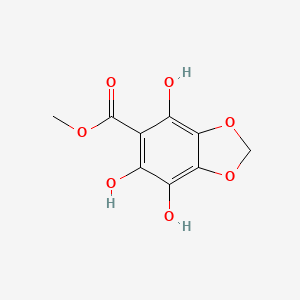
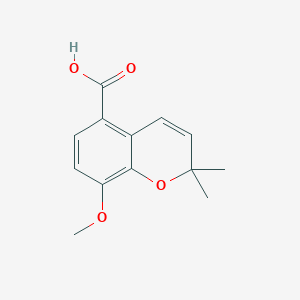
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
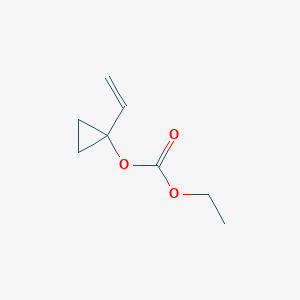

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)
![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
